Acetamide, 2-hydroxy-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo(a)heptalen-7-yl)-, (S)-
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Overview
Description
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide is a complex organic compound known for its diverse applications in pharmaceutical and chemical research. This compound is also referred to as Colchiceine or 10-O-Demethylcolchicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide involves multiple steps, starting from the appropriate benzo[a]heptalen precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate.
Acetylation: Formation of the acetamide group through reaction with acetic anhydride.
Methylsulfanyl Substitution: Introduction of the methylsulfanyl group using methylthiol reagents
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Purification: Techniques such as recrystallization and chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like thiols
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions
Scientific Research Applications
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties
Medicine: Investigated for its therapeutic potential in treating various diseases
Industry: Utilized in the synthesis of other complex organic molecules
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known compound with similar structural features and biological activities
Thiocolchicoside: Another related compound with muscle relaxant properties
Uniqueness
2-Hydroxy-N-[(7s)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55340-60-8 |
---|---|
Molecular Formula |
C22H25NO6S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO6S/c1-27-17-9-12-5-7-15(23-19(26)11-24)14-10-16(25)18(30-4)8-6-13(14)20(12)22(29-3)21(17)28-2/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)/t15-/m0/s1 |
InChI Key |
FERWCDLDSFOGIE-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CO)OC)OC |
Origin of Product |
United States |
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